Trans sodium crocetinate (TSC, CAS 591230-99-8) is a synthetic, water-soluble bipolar trans-carotenoid salt and a first-in-class oxygen diffusion-enhancing compound (ODEC) [1]. Unlike traditional vasodilators or artificial blood substitutes that alter hemodynamics or oxygen-carrying capacity, TSC operates via a distinct biophysical mechanism: it modifies the hydrogen-bonded structure of water in blood plasma, decreasing resistance to oxygen transport and facilitating rapid oxygen offloading to hypoxic tissues [2]. This distinct mechanism of action makes it a critical pharmacological tool and precursor for research in ischemic stroke, hemorrhagic shock, radiosensitization of hypoxic solid tumors, and severe hypoxemia [1].
Substituting trans sodium crocetinate with crude saffron extracts (crocins), free crocetin, or mixed-isomer crocetinate salts severely compromises experimental reproducibility and formulation viability [1]. Free crocetin exhibits extremely poor aqueous solubility (approximately 1.24 µg/mL), rendering it incompatible with standard intravenous delivery systems and physiological aqueous assays without the use of confounding co-solvents [1]. Furthermore, isomeric purity is not merely a quality metric but a functional prerequisite; the cis-isomer of crocetinate lacks oxygen diffusion-enhancing activity and, critically, actively antagonizes the trans-isomer, negating its biophysical effects in plasma once a certain threshold is reached [2]. Consequently, procuring high-purity trans-sodium crocetinate is mandatory for reproducible efficacy in hypoxia and ischemia models [2].
Free crocetin is notoriously difficult to formulate for in vivo studies due to its extremely low aqueous solubility of 1.238 µg/mL[1]. In contrast, the synthesis of trans-sodium crocetinate yields a highly processable salt that achieves a nearly 20-fold improvement in baseline water solubility and becomes highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5) [2]. This dramatic enhancement eliminates the need for harsh organic co-solvents, allowing for the direct preparation of stable, injectable aqueous formulations for intravenous administration in preclinical models[1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Highly soluble in slightly alkaline aqueous solutions (pH 6.5-8.5) / ~24.2 µg/mL in pure water |
| Comparator Or Baseline | Free crocetin (1.238 µg/mL) |
| Quantified Difference | ~19.5-fold improvement in baseline water solubility and full solubility in slightly alkaline buffers |
| Conditions | Aqueous solution at 25°C / pH 6.5-8.5 |
Enables the preparation of stable, solvent-free intravenous formulations critical for reproducible in vivo dosing.
The therapeutic mechanism of crocetinate relies entirely on its specific geometric configuration. While the trans-isomer effectively increases the diffusivity of oxygen through blood plasma by structuring water molecules, the cis-isomer is completely inactive [1]. More importantly, quantitative diffusion studies demonstrate that the presence of the cis-isomer actively negates the oxygen diffusion-enhancing effects of the trans-isomer once a concentration threshold is passed [1]. Therefore, procuring an unpurified mixture of cis/trans isomers results in a self-antagonizing formulation that fails to improve tissue oxygenation.
| Evidence Dimension | Oxygen Diffusivity Enhancement |
| Target Compound Data | Sustained, dose-dependent increase in oxygen diffusivity |
| Comparator Or Baseline | Cis/trans isomeric mixture |
| Quantified Difference | The cis-isomer negates the diffusion enhancement of the trans-isomer at elevated concentrations |
| Conditions | Plasma oxygen diffusion assay |
Dictates the strict procurement of high-purity >98% trans-isomer to prevent assay failure or negated efficacy in hypoxia models.
Hypoxic regions within solid tumors severely limit the efficacy of standard radiation and chemotherapy. In a rat model of hypoxic glioblastoma, the addition of trans-sodium crocetinate to standard temozolomide and radiotherapy significantly improved therapeutic outcomes[1]. At 30 days post-implantation, the mean tumor size in the TSC-augmented group was reduced to 18.9 ± 6.6 mm², compared to 35.8 ± 5.1 mm² in the group receiving only temozolomide and radiation [1]. Furthermore, mean survival was extended from 29.4 days to 39.8 days, demonstrating TSC's potent utility as an oxygenating radiosensitizer [1].
| Evidence Dimension | Mean Tumor Size and Survival Time |
| Target Compound Data | 18.9 ± 6.6 mm² tumor size; 39.8 ± 6 days survival |
| Comparator Or Baseline | Temozolomide + Radiotherapy alone (35.8 ± 5.1 mm² tumor size; 29.4 ± 4.4 days survival) |
| Quantified Difference | 47% reduction in tumor size and 35% increase in mean survival time |
| Conditions | Rat C6 glioma hypoxic tumor model, 30 days post-implantation |
Validates the compound as a highly effective adjuvant for overcoming hypoxia-induced chemo- and radio-resistance in solid tumor research.
Trans-sodium crocetinate is highly effective at mitigating systemic hypoxia without altering hemodynamics. In a normobaric closed hypoxia mouse model, administration of TSC significantly prolonged survival times in a dose-dependent manner compared to untreated controls [1]. High-dose TSC extended survival time by 32.30%, effectively reversing hypoxia-induced biochemical abnormalities, suppressing reactive oxygen species (ROS) accumulation, and ameliorating lung histopathological damage [1].
| Evidence Dimension | Hypoxia Survival Time Extension |
| Target Compound Data | 32.30% extension in survival time |
| Comparator Or Baseline | Untreated control in normobaric closed hypoxia |
| Quantified Difference | 32.30% increase in survival duration |
| Conditions | Normobaric closed hypoxia mouse model |
Provides a reliable, quantitative benchmark for researchers selecting a positive control in acute respiratory distress and severe hypoxemia models.
Because trans-sodium crocetinate specifically targets the hypoxic microenvironment of solid tumors by physically enhancing oxygen diffusion through plasma, it is a highly effective procurement choice for radiosensitization studies [1]. Its ability to reduce tumor size by 47% when combined with standard chemoradiation makes it an essential tool for modeling glioblastoma and other hypoxia-resistant cancers [1].
In models of occlusive and hemorrhagic stroke, standard oxygenation therapies often fail to penetrate the ischemic penumbra due to restricted blood flow. TSC's distinct mechanism—structuring water to lower oxygen diffusion resistance—allows it to deliver oxygen to these restricted tissues without requiring increased perfusion [2]. High-purity trans-isomer procurement ensures reproducible reduction of perihematomal cellular injury and infarct volume in these critical neuroprotection assays [2].
The nearly 20-fold improvement in aqueous solubility of TSC compared to free crocetin makes it a highly practical chemical form for formulation scientists developing intravenous treatments for acute respiratory distress syndrome (ARDS) or severe hypoxemia [3]. Its high solubility in slightly alkaline buffers enables the creation of stable, solvent-free IV bolus injections required for rapid clinical intervention[3].